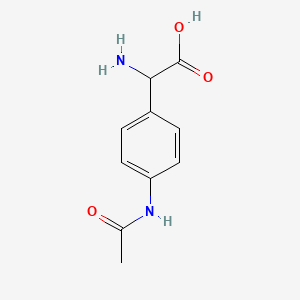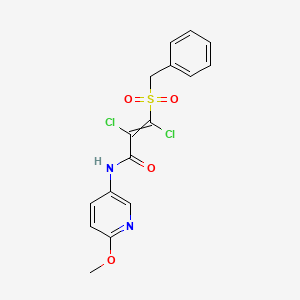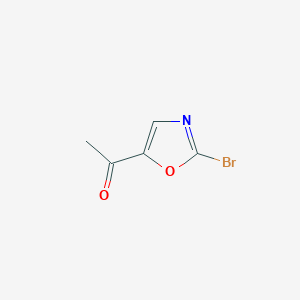
1-(2-Bromooxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromooxazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position of the oxazole ring and an ethanone group at the 5-position makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromooxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of oxazole derivatives. For instance, starting with 2-oxazoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
1-(2-Bromooxazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromooxazol-5-yl)ethanone depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Comparison: 1-(2-Bromooxazol-5-yl)ethanone is unique due to its specific substitution pattern on the oxazole ring. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the bromine atom at the 2-position allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H4BrNO2 |
|---|---|
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
1-(2-bromo-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 |
Clave InChI |
JGBUCAOOAYACQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




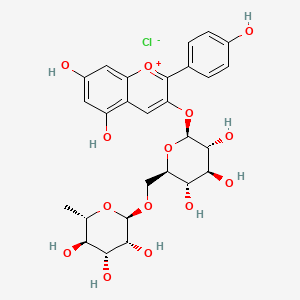
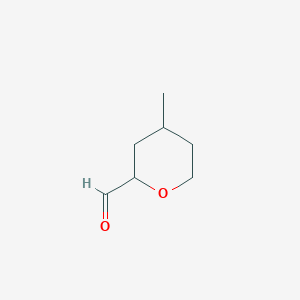

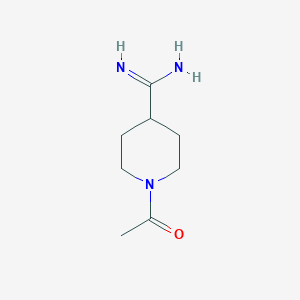

![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
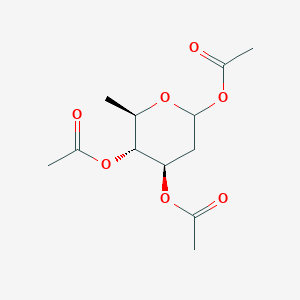
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
